3-amino-6,7-dimethoxy-4-(trifluoromethyl)-6H-quinolin-2-one
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Overview
Description
3-Amino-6,7-dimethoxy-4-(trifluoromethyl)-6H-quinolin-2-one is a chemical compound with the molecular formula C12H11F3N2O3 and a molecular weight of 288.22 g/mol . This compound is characterized by its quinoline core structure, which is substituted with amino, methoxy, and trifluoromethyl groups. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6,7-dimethoxy-4-(trifluoromethyl)-6H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amino Group Addition: The amino group can be introduced through nitration followed by reduction, or directly via amination reactions.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7-dimethoxy-4-(trifluoromethyl)-6H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or alkoxides in polar solvents.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-Amino-6,7-dimethoxy-4-(trifluoromethyl)-6H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, although it is not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-6,7-dimethoxy-4-(trifluoromethyl)-6H-quinolin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain targets, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2-one: Lacks the amino group, which may affect its reactivity and biological activity.
3-Amino-4-(trifluoromethyl)quinolin-2-one: Lacks the methoxy groups, which may influence its solubility and interaction with molecular targets.
3-Amino-6,7-dimethoxyquinolin-2-one: Lacks the trifluoromethyl group, which may reduce its binding affinity to certain targets.
Uniqueness
3-Amino-6,7-dimethoxy-4-(trifluoromethyl)-6H-quinolin-2-one is unique due to the presence of all three functional groups (amino, methoxy, and trifluoromethyl), which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11F3N2O3 |
---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
3-amino-6,7-dimethoxy-4-(trifluoromethyl)-6H-quinolin-2-one |
InChI |
InChI=1S/C12H11F3N2O3/c1-19-7-3-5-6(4-8(7)20-2)17-11(18)10(16)9(5)12(13,14)15/h3-4,7H,16H2,1-2H3 |
InChI Key |
JMAZZEGPSGABST-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=C2C(=NC(=O)C(=C2C(F)(F)F)N)C=C1OC |
Origin of Product |
United States |
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